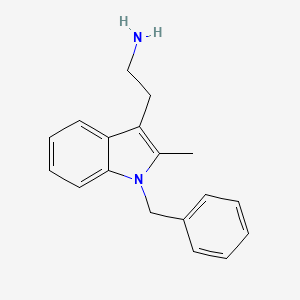
2-Methyl-1-benzyltryptamine
Übersicht
Beschreibung
2-Methyl-1-benzyltryptamine is an organic compound with the molecular formula C18H20N2. It belongs to the class of tryptamines, which are known for their structural similarity to the neurotransmitter serotonin. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the indole ring, along with a methyl group at the second position of the indole ring.
Wissenschaftliche Forschungsanwendungen
2-Methyl-1-benzyltryptamine has several applications in scientific research:
Industry: It is used in the synthesis of dyes and pigments due to its indole structure, which can impart vibrant colors to materials.
Wirkmechanismus
Target of Action
2-Methyl-1-benzyltryptamine is a synthetic compound that primarily targets the melatonin MT1 and MT2 receptors . These receptors are G protein-coupled receptors that play a crucial role in translating the circadian rhythm to the peripheral organs .
Mode of Action
The interaction with these receptors can lead to various changes in cellular signaling pathways .
Biochemical Pathways
Considering its targets, it likely influences the melatoninergic system, which includes several signaling pathways .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its interaction with the melatonin MT1 and MT2 receptors. This could potentially influence various physiological processes, including sleep regulation, immune response, and circadian rhythms .
Biochemische Analyse
Biochemical Properties
2-Methyl-1-benzyltryptamine is a tryptamine derivative, which suggests it may interact with various enzymes, proteins, and other biomolecules in the body. Tryptamine derivatives are known to interact with serotonin receptors in the brain . The specific interactions of this compound have not been fully elucidated.
Cellular Effects
Given its structural similarity to other tryptamines, it may influence cell function by interacting with serotonin receptors, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that tryptamine derivatives can act as agonists for serotonin receptors
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. As a tryptamine derivative, it may be metabolized by enzymes involved in the metabolism of tryptamines
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are not well-characterized. Future studies could investigate any targeting signals or post-translational modifications that direct this compound to specific compartments or organelles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-benzyltryptamine typically involves the alkylation of tryptamine derivatives. One common method is the reaction of 2-methylindole with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methyl-1-benzyltryptamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding indole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where the benzyl group can be replaced by other substituents using reagents like sodium cyanide or sodium azide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium cyanide in DMF.
Major Products Formed:
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: this compound derivatives with reduced functional groups.
Substitution: 2-Methyl-1-(substituted benzyl)tryptamine derivatives.
Vergleich Mit ähnlichen Verbindungen
N,N-Dimethyltryptamine (DMT): A well-known psychedelic compound with a similar indole structure.
5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT): Another psychedelic compound with a methoxy group at the fifth position of the indole ring.
Luzindole: A selective melatonin receptor antagonist used in scientific research.
Uniqueness: 2-Methyl-1-benzyltryptamine is unique due to the presence of both a benzyl group and a methyl group on the indole ring, which can influence its pharmacological properties and receptor interactions. This structural uniqueness makes it a valuable compound for studying the structure-activity relationships of tryptamines and their derivatives.
Eigenschaften
IUPAC Name |
2-(1-benzyl-2-methylindol-3-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2/c1-14-16(11-12-19)17-9-5-6-10-18(17)20(14)13-15-7-3-2-4-8-15/h2-10H,11-13,19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDOSZLVHAXMESL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201347217 | |
| Record name | 2-(1-Benzyl-2-methylindol-3-yl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201347217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18690-56-7 | |
| Record name | 2-(1-Benzyl-2-methylindol-3-yl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201347217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


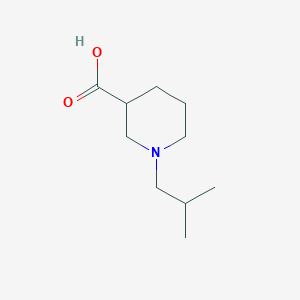
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[(6-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/structure/B2796482.png)
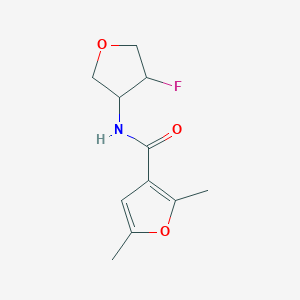
![3-chloro-N-[(4-methoxythian-4-yl)methyl]benzamide](/img/structure/B2796485.png)
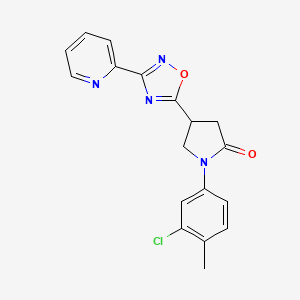
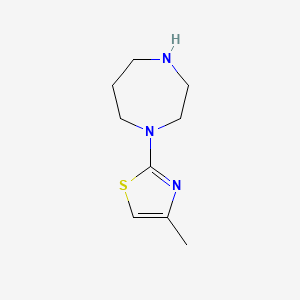

![N-benzyl-5-[(difluoromethyl)sulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B2796491.png)
![7-Methylpyrrolo[2,3-b]pyridine-3-boronic acid](/img/structure/B2796494.png)
![1-[4-(Chloromethyl)-2-methylphenyl]piperidine hydrochloride](/img/structure/B2796497.png)
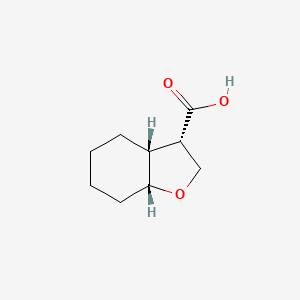

![2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-ethoxyphenyl)acetamide](/img/new.no-structure.jpg)

